![molecular formula C12H20N6O3 B14295375 (2R,3S,5R)-5-[6-amino-3-(dimethylamino)-4H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14295375.png)
(2R,3S,5R)-5-[6-amino-3-(dimethylamino)-4H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2R,3S,5R)-5-[6-amino-3-(dimethylamino)-4H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol is a complex organic molecule that plays a significant role in various scientific fields. This compound is known for its unique structure, which includes a purine base attached to a ribose sugar, making it a nucleoside analog. Nucleoside analogs are crucial in medicinal chemistry, particularly in antiviral and anticancer therapies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-[6-amino-3-(dimethylamino)-4H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol typically involves multiple steps, starting from readily available precursors. The process often includes the protection of functional groups, formation of the purine ring, and subsequent attachment of the ribose sugar. Common reagents used in these reactions include phosphorylating agents, protecting groups like silyl ethers, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring cost-effectiveness and efficiency. This often includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to streamline the production process .
化学反応の分析
Types of Reactions
(2R,3S,5R)-5-[6-amino-3-(dimethylamino)-4H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino groups can be reduced to form amines.
Substitution: The purine base can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate , reducing agents like lithium aluminum hydride , and nucleophiles like sodium azide . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes , while nucleophilic substitution on the purine base can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
(2R,3S,5R)-5-[6-amino-3-(dimethylamino)-4H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol: has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its antiviral and anticancer properties, particularly in the treatment of diseases like HIV and certain cancers.
Industry: Utilized in the development of pharmaceuticals and as a precursor for other bioactive compounds.
作用機序
The mechanism of action of (2R,3S,5R)-5-[6-amino-3-(dimethylamino)-4H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol involves its incorporation into biological systems, where it can interfere with nucleic acid synthesis. This compound targets enzymes like DNA polymerase and reverse transcriptase , inhibiting their activity and preventing the replication of viral or cancerous cells. The molecular pathways involved include inhibition of nucleotide synthesis and disruption of DNA/RNA function .
類似化合物との比較
Similar Compounds
Similar compounds include other nucleoside analogs like zidovudine, lamivudine, and acyclovir . These compounds share structural similarities, such as the presence of a purine or pyrimidine base attached to a sugar moiety .
Uniqueness
What sets (2R,3S,5R)-5-[6-amino-3-(dimethylamino)-4H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol apart is its specific configuration and functional groups, which confer unique biological activity and therapeutic potential. Its ability to selectively target certain enzymes and pathways makes it a valuable compound in medicinal chemistry .
特性
分子式 |
C12H20N6O3 |
|---|---|
分子量 |
296.33 g/mol |
IUPAC名 |
(2R,3S,5R)-5-[6-amino-3-(dimethylamino)-4H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H20N6O3/c1-16(2)18-6-15-11(13)10-12(18)17(5-14-10)9-3-7(20)8(4-19)21-9/h5-9,12,19-20H,3-4,13H2,1-2H3/t7-,8+,9+,12?/m0/s1 |
InChIキー |
LVXZHJAVRITRTE-QPFYHTCHSA-N |
異性体SMILES |
CN(C)N1C=NC(=C2C1N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O)N |
正規SMILES |
CN(C)N1C=NC(=C2C1N(C=N2)C3CC(C(O3)CO)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




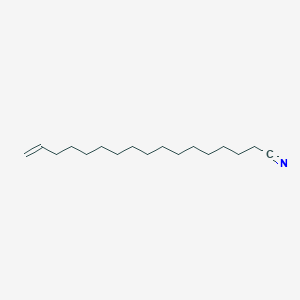

![1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one](/img/structure/B14295321.png)

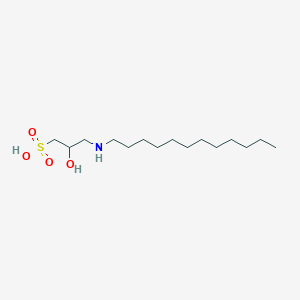
![O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate](/img/structure/B14295328.png)
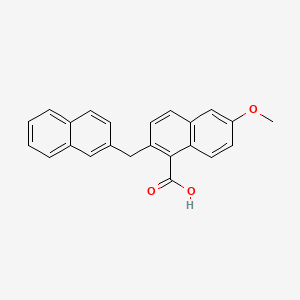
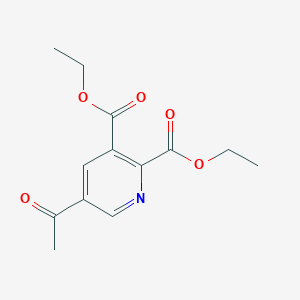
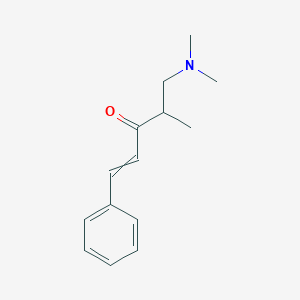
![1-[(Pent-4-enoyl)oxy]pyridine-2(1H)-thione](/img/structure/B14295342.png)
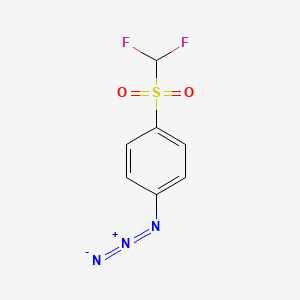
![4-[2-(4-Hydroxyphenyl)ethenyl]benzonitrile](/img/structure/B14295370.png)
